An In-depth Technical Guide to 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid (CAS Number: 210346-38-6): A Key Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide to 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid (CAS Number: 210346-38-6): A Key Intermediate in Modern Medicinal Chemistry
Introduction: Unveiling a Strategic Building Block in Drug Discovery
In the landscape of modern drug discovery and development, the strategic design and synthesis of novel heterocyclic scaffolds are paramount. These intricate molecular architectures form the core of a vast array of therapeutic agents. Within this context, highly functionalized aromatic precursors serve as critical starting materials, dictating the feasibility and efficiency of synthetic routes toward complex drug candidates. "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid," bearing the CAS number 210346-38-6, represents one such pivotal intermediate. While not a final drug product itself, its unique constellation of functional groups—a carboxylic acid chain, a nitro group, a fluorine atom, and a methyl group on a phenyl ring—renders it a highly valuable precursor for the synthesis of sophisticated heterocyclic systems, particularly in the realm of fluorinated indole and indoline derivatives.
The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Similarly, the methyl group can provide steric hindrance or favorable hydrophobic interactions within a biological target. The nitro group, a versatile functional handle, is readily reduced to an amine, which can then participate in intramolecular cyclization reactions to form heterocyclic rings. The butanoic acid side chain provides the necessary carbon framework for the formation of a fused ring system. This guide provides a comprehensive technical overview of this important, yet not widely documented, chemical entity for researchers, scientists, and professionals engaged in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions. The table below summarizes the key properties of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid.
| Property | Value | Source |
| CAS Number | 210346-38-6 | N/A |
| Molecular Formula | C₁₁H₁₂FNO₄ | N/A |
| Molecular Weight | 241.22 g/mol | N/A |
| Appearance | Likely a solid | N/A |
| Storage Temperature | 2-8°C | N/A |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A |
Synthetic Pathways: A Plausible Route to a Key Intermediate
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Friedel-Crafts Acylation to form 4-(4-Fluoro-5-methylphenyl)-4-oxobutanoic acid
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To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0°C, add succinic anhydride portion-wise.
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Slowly add 4-fluoro-3-methyltoluene to the reaction mixture, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).
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Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
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Purify the product by recrystallization or column chromatography.
Step 2: Clemmensen Reduction to form 4-(4-Fluoro-5-methylphenyl)butanoic acid
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Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.
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To a flask containing the amalgamated zinc, add concentrated hydrochloric acid and the keto-acid from Step 1.
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Heat the mixture to reflux with vigorous stirring for several hours.
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Monitor the reaction for the disappearance of the keto-acid.
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After completion, cool the reaction mixture and extract the product with a suitable solvent (e.g., toluene).
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Wash the organic extract, dry, and concentrate to obtain the desired phenylbutanoic acid derivative.
Step 3: Nitration to yield 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
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Cool concentrated sulfuric acid to 0°C in a flask equipped with a dropping funnel.
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Slowly add the 4-(4-fluoro-5-methylphenyl)butanoic acid from Step 2 to the cold sulfuric acid with stirring.
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Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction, maintaining the temperature between 0 and 5°C. The ortho-directing effect of the alkyl chain and the para-directing effect of the fluorine atom will favor nitration at the 2-position.
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After the addition, allow the reaction to stir at a low temperature for a specified time.
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Carefully pour the reaction mixture onto ice water to precipitate the product.
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Filter the solid, wash with cold water until the washings are neutral, and dry to obtain the crude 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid.
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Further purification can be achieved by recrystallization from a suitable solvent system.
Core Application: Synthesis of 7-Fluoro-6-methyl-1-aminoindoline
The primary utility of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid lies in its role as a precursor for the synthesis of complex heterocyclic compounds. A prime example is its potential use in the preparation of 7-fluoro-6-methyl-1-aminoindoline, a scaffold of significant interest in medicinal chemistry. The synthesis would proceed via a reductive cyclization, a common and powerful method for constructing heterocyclic rings from nitroaromatic precursors.[1][2]
Reductive Cyclization Workflow
Caption: Proposed synthetic route to 7-Fluoro-6-methyl-1-aminoindoline.
Detailed Experimental Protocol for Reductive Cyclization
Step 1: Reductive Cyclization to form 7-Fluoro-6-methyl-3,4-dihydroquinolin-2(1H)-one
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In a pressure vessel, dissolve 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (Pd/C, 10%).
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Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.
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The reduction of the nitro group to an amine is followed by spontaneous or heat-induced intramolecular cyclization to form the lactam.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude lactam, which can be purified by recrystallization.
Step 2: Reduction of the Lactam to 7-Fluoro-6-methylindoline
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To a solution of the lactam from the previous step in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).
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Reflux the reaction mixture for several hours until the lactam is fully consumed.
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Cool the reaction to 0°C and cautiously quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.
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Filter the resulting salts and extract the filtrate with an organic solvent.
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Dry the organic layer and concentrate it to yield the 7-fluoro-6-methylindoline.
Step 3: N-Amination to 7-Fluoro-6-methyl-1-aminoindoline
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The N-amination of the resulting indoline can be achieved through various methods, for example, by reaction with a suitable aminating agent like hydroxylamine-O-sulfonic acid or through a multi-step sequence involving N-nitrosation followed by reduction.
Conclusion: A Versatile Intermediate for Future Drug Discovery
While "4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid" may not be a widely commercialized or extensively documented chemical, its molecular architecture positions it as a highly valuable, specialized intermediate in the synthesis of complex, fluorinated heterocyclic compounds. The logical synthetic pathways and its potential for transformation into medicinally relevant scaffolds like 7-fluoro-6-methyl-1-aminoindoline underscore its importance for researchers in the field of drug discovery. This guide, by providing a plausible synthesis and a detailed potential application, aims to equip scientists with the foundational knowledge to effectively utilize this and similar building blocks in the quest for novel therapeutic agents. The principles of reductive cyclization of nitroaromatics remain a cornerstone of heterocyclic chemistry, and this particular molecule serves as an excellent example of a strategically designed precursor for such transformations.
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